
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-Methyl-pyrazino[1',2'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle benzodioxole et une partie tétrahydro-pyrazino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (6R,12bR)-6-(1,3-benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle benzodioxole, suivie de la formation de la partie tétrahydro-pyrazino. Des réactifs et des catalyseurs clés sont utilisés pour faciliter ces réactions dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l’efficacité et l’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre, généralement en utilisant des réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Nucléophiles : Halogènes, amines.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés.
Applications de la recherche scientifique
Chimie
En chimie, (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] est utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et voies.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines et les acides nucléiques. Il peut servir de sonde pour étudier les voies et mécanismes biochimiques.
Médecine
En médecine, (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] est étudié pour ses propriétés thérapeutiques potentielles. Il peut agir comme un composé principal pour développer de nouveaux médicaments ciblant des maladies ou des affections spécifiques.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et produits. Ses propriétés chimiques uniques le rendent adapté à des applications dans des domaines tels que la science des polymères et la nanotechnologie.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-Methyl-pyrazino[1’,2’] is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and mechanisms.
Medicine
In medicine, (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-Methyl-pyrazino[1’,2’] is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology.
Mécanisme D'action
Le mécanisme d’action du (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biochimiques, conduisant à divers effets physiologiques. La structure du composé lui permet de se lier à ces cibles avec une grande spécificité et affinité, influençant leur activité et leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrure de positronium : Une molécule exotique constituée d’un atome d’hydrogène lié à un atome exotique de positronium.
Inhibiteur de la glutaminase, composé 968 : Un inhibiteur réversible et perméable aux cellules de la glutaminase mitochondriale.
Halogénures de plomb de méthylammonium :
Unicité
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tétrahydro-2-méthyl-pyrazino[1’,2’] se distingue par sa combinaison unique d’un cycle benzodioxole et d’une partie tétrahydro-pyrazino. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques.
Propriétés
IUPAC Name |
17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYVUMFGJKOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

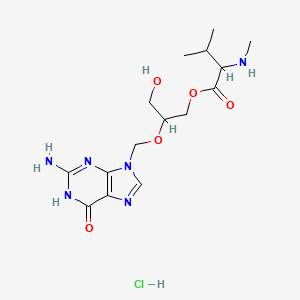
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)



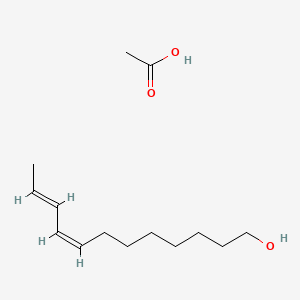
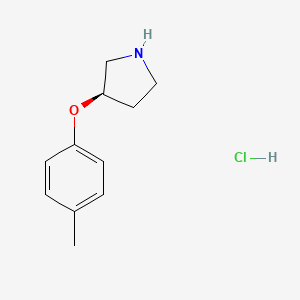
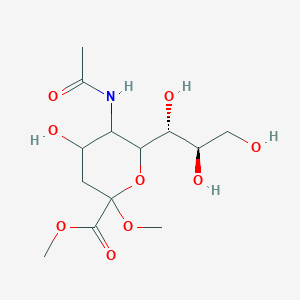
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
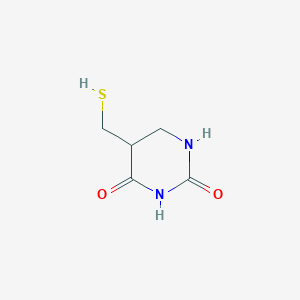
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
